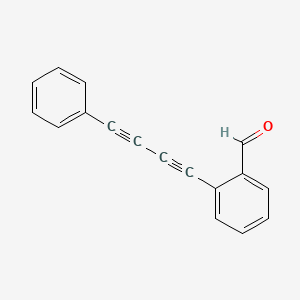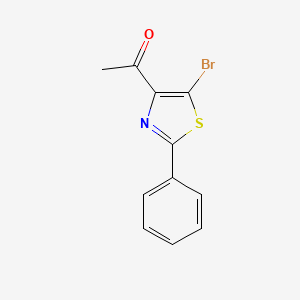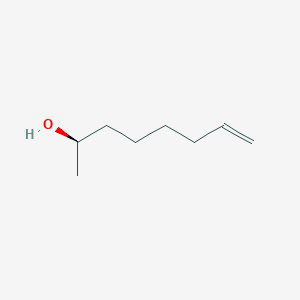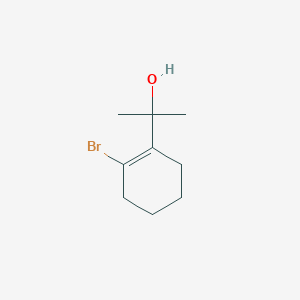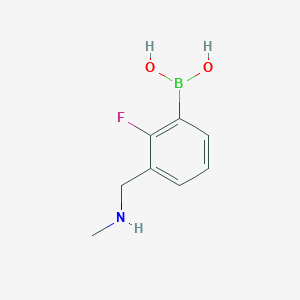
Tetraphenylene
Vue d'ensemble
Description
Tetraphenylene, also known as tetrabenzocyclooctatetraene or tetrabenzo [8]annulene, is an organic compound with the chemical formula C₂₄H₁₆. It belongs to the class of polycyclic aromatic hydrocarbons and is a tetramer of benzyne. This compound is characterized by its unique non-planar, saddle-shaped structure, which consists of a central eight-membered ring formed by the ortho-annulation of four benzene rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylene can be synthesized through various methods, including the dimerization of biphenylenes and the cycloaddition of triynes. One notable method involves the catalytic and enantioselective synthesis based on a [2 + 2 + 2] cycloaddition of triynes, which yields this compound derivatives with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions to construct heterocyclic this compound derivatives. These methods allow for the efficient synthesis of multi-substituted tetraphenylenes with three-dimensional topology .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in reactions that form chiral and asymmetric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, triynes, and various oxidizing and reducing agents. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound include chiral this compound derivatives, liquid crystalline materials, and organic light-emitting diodes.
Applications De Recherche Scientifique
Tetraphenylene and its derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which tetraphenylene exerts its effects is primarily related to its unique non-planar, saddle-shaped structure. This structure allows for specific molecular interactions and pathways, making it an effective catalyst in asymmetric reactions. The molecular targets and pathways involved include the central eight-membered ring and the ortho-annulated benzene rings, which facilitate the formation of chiral and asymmetric products .
Comparaison Avec Des Composés Similaires
- Tetraphenylethene
- Cyclooctatetraene
- Benzyne
Comparison: Tetraphenylene is unique among similar compounds due to its non-planar, saddle-shaped structure, which imparts distinct chemical properties and reactivity. Unlike tetraphenylethene and cyclooctatetraene, this compound’s structure allows for the formation of chiral and asymmetric products, making it particularly valuable in asymmetric catalysis and the synthesis of chiral compounds .
Propriétés
IUPAC Name |
tetraphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYWNARBMKMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993140 | |
| Record name | Tetraphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212-74-8, 7234-88-0 | |
| Record name | Tetraphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000212748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPHENYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887R8CZW6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


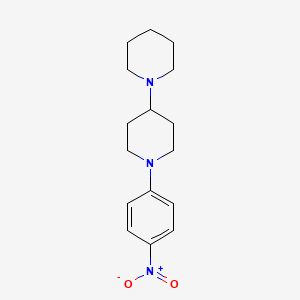
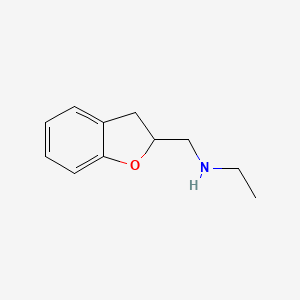
![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)
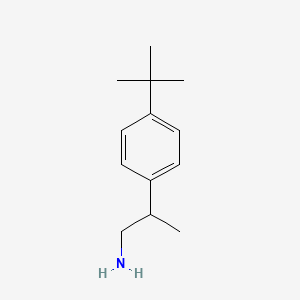
![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)
